molecular formula C20H24N6O3 B2918567 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one CAS No. 1706307-87-0

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one

Cat. No.: B2918567
CAS No.: 1706307-87-0
M. Wt: 396.451
InChI Key: CCTDRTKIBDNIHZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 3,5-dimethyl-1,2-oxazole moiety linked to a piperidine ring via a propan-1-one bridge. The piperidine subunit is further functionalized with a methyl group bearing a 1,2,4-oxadiazol-5-yl ring substituted at position 3 with pyrazin-2-yl. The pyrazine substituent may enhance solubility or target-specific interactions, while the dimethyloxazole group could influence lipophilicity and steric effects.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13-16(14(2)28-24-13)5-6-19(27)26-9-3-4-15(12-26)10-18-23-20(25-29-18)17-11-21-7-8-22-17/h7-8,11,15H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTDRTKIBDNIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex molecular structure that incorporates oxazole and oxadiazole moieties known for their diverse biological activities. This article examines the biological activity of this compound based on available literature, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N6O2\text{C}_{18}\text{H}_{22}\text{N}_6\text{O}_2

This indicates a molecular weight of approximately 342.41 g/mol. The presence of oxazole and oxadiazole rings contributes to its biological activity by enhancing interactions with biological targets.

Pharmacological Activities

Research has indicated that compounds containing oxazole and oxadiazole derivatives exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxazole can possess significant antimicrobial properties. For instance, a review highlighted the antimicrobial potential of various oxazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. In particular, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml against different fungal strains .

Anticancer Activity

The incorporation of piperidine and pyrazine moieties in the structure may enhance anticancer activity. A study on related compounds indicated that they could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds similar to the one have been noted for their anti-inflammatory properties. For example, certain oxazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Piperidine and Pyrazine Moieties : These groups can be introduced via nucleophilic substitution reactions or coupling reactions with pre-synthesized intermediates.
  • Final Coupling : The final product is obtained through a coupling reaction that combines all functional groups into a single molecular entity.

Study 1: Antimicrobial Screening

A recent study synthesized several oxazole derivatives and evaluated their antimicrobial activity against common pathogens. The compound demonstrated significant activity against Candida albicans with an MIC of 0.8 µg/ml .

CompoundMIC (µg/ml)Target Pathogen
111.6Candida albicans
120.8Candida tropicalis
133.2Staphylococcus aureus

Study 2: Anticancer Activity

In another case study focusing on the anticancer potential of related compounds, it was found that specific derivatives led to a reduction in cell viability in cancer cell lines by over 50% at concentrations as low as 10 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several heterocyclic derivatives, including:

Compound Name Molecular Formula Key Substituents Potential Applications
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one C₁₆H₁₉ClN₄O₄S 2-Chlorophenyl (oxadiazole), methylsulfonylpiperazine Kinase inhibition (inferred)
1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one C₃₇H₃₀N₈O₃ Coumarin, benzodiazepine, tetrazole Anticancer/antimicrobial
Target Compound C₂₀H₂₂N₆O₃ 3,5-Dimethyloxazole, pyrazine-oxadiazole, piperidine Undisclosed (research phase)

Key Differences and Implications

Oxadiazole Substituents :

  • The target compound’s oxadiazole ring is substituted with pyrazin-2-yl, a nitrogen-rich aromatic system, whereas analogues like the 2-chlorophenyl-substituted oxadiazole in prioritize halogen-mediated hydrophobic interactions. Pyrazine may enhance solubility or engage in π-π stacking with biological targets.

Pharmacokinetic Properties :

  • The piperidine ring in the target compound (vs. piperazine in ) reduces basicity, which may alter membrane permeability and metabolic stability. Piperidine’s lower polarity could improve blood-brain barrier penetration.

Synthetic Complexity :

  • The integration of three heterocycles (oxazole, oxadiazole, pyrazine) increases synthetic difficulty compared to simpler analogues , though modular synthesis routes (e.g., Huisgen cycloaddition for oxadiazoles) may mitigate this.

Research Findings

  • Bioactivity : While direct bioactivity data for the target compound are unavailable, structurally related oxadiazole-piperidine hybrids exhibit kinase inhibitory or antimicrobial activity .
  • Toxicity: No TRI (Toxics Release Inventory) data exist for this compound, though revisions in TRI reports (e.g., manganese/zinc compound corrections ) highlight the importance of accurate environmental and toxicological profiling.

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